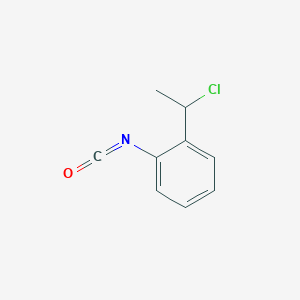
2-(1-Chloroethyl)phenylisocyanate, 80%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)phenylisocyanate, 80% (2-CEPIC) is an organochlorine compound that is used in various scientific research applications. It is a colorless liquid with a pungent odor and is soluble in both water and organic solvents. It is commonly used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals and dyes. 2-CEPIC is a highly reactive compound and has been used to study biochemical and physiological effects in various organisms.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(1-Chloroethyl)phenylisocyanate involves the reaction of 2-phenylacetonitrile with thionyl chloride to form 2-chlorophenylacetonitrile, which is then reacted with ethylene oxide to form 2-(1-chloroethyl)phenylacetonitrile. This compound is then treated with phosgene to form the final product, 2-(1-Chloroethyl)phenylisocyanate.
Starting Materials
2-Phenylacetonitrile, Thionyl chloride, Ethylene oxide, Phosgene
Reaction
Step 1: 2-Phenylacetonitrile is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 2-chlorophenylacetonitrile., Step 2: 2-Chlorophenylacetonitrile is then reacted with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-(1-chloroethyl)phenylacetonitrile., Step 3: 2-(1-Chloroethyl)phenylacetonitrile is then treated with phosgene in the presence of a base such as triethylamine to form the final product, 2-(1-Chloroethyl)phenylisocyanate.
Scientific Research Applications
2-(1-Chloroethyl)phenylisocyanate, 80% has been used in a variety of scientific research applications. It has been used to study the effects of organochlorines on the nervous system, as well as to study the effects of environmental contaminants on the growth and development of aquatic organisms. Additionally, it has been used to study the effects of xenobiotics on the immune system, as well as to study the effects of pollutants on the reproductive system. 2-(1-Chloroethyl)phenylisocyanate, 80% has also been used in the synthesis of pharmaceuticals and dyes.
Mechanism Of Action
2-(1-Chloroethyl)phenylisocyanate, 80% is a highly reactive compound and can interact with various biological molecules, including proteins, nucleic acids, and lipids. It can also interact with cell membranes and cause disruption of the cell membrane structure. Additionally, it can interact with DNA and cause mutations.
Biochemical And Physiological Effects
2-(1-Chloroethyl)phenylisocyanate, 80% has been shown to have a variety of biochemical and physiological effects. It has been shown to cause disruption of the nervous system, leading to changes in behavior and increased sensitivity to stress. It has also been shown to cause disruption of the immune system, leading to increased susceptibility to infections. Additionally, it has been shown to cause disruption of the reproductive system, leading to changes in fertility and reproductive capacity.
Advantages And Limitations For Lab Experiments
2-(1-Chloroethyl)phenylisocyanate, 80% is a highly reactive compound and can be used in various laboratory experiments. It is relatively inexpensive and can be easily synthesized in a laboratory setting. Additionally, it can be used in a variety of experiments, making it a useful tool for researchers. However, it is also a highly toxic compound and should be handled with caution.
Future Directions
In the future, 2-(1-Chloroethyl)phenylisocyanate, 80% could be used to study the effects of environmental pollutants on human health. Additionally, it could be used to study the effects of organochlorines on the nervous system and the immune system. It could also be used to study the effects of xenobiotics on the reproductive system. Additionally, it could be used to study the effects of pollutants on the growth and development of aquatic organisms. Finally, it could be used to synthesize pharmaceuticals and dyes.
properties
IUPAC Name |
1-(1-chloroethyl)-2-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-7(10)8-4-2-3-5-9(8)11-6-12/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNLWTFTANOTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N=C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)phenylisocyanate, 80% | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


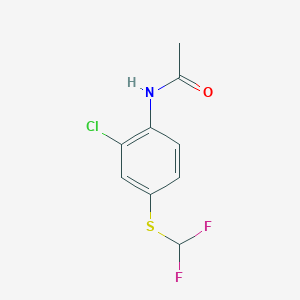

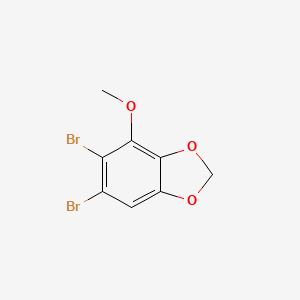
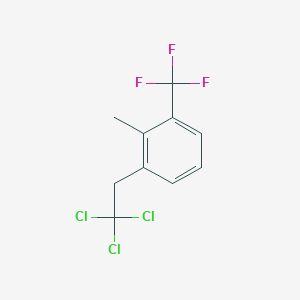
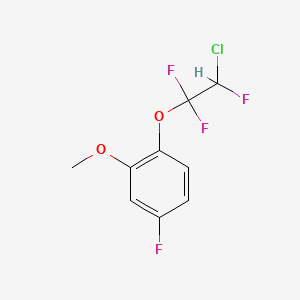
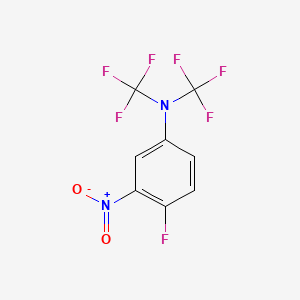
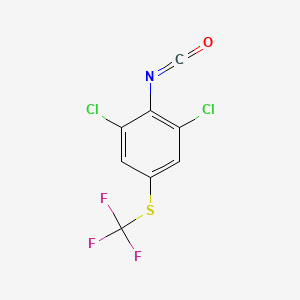
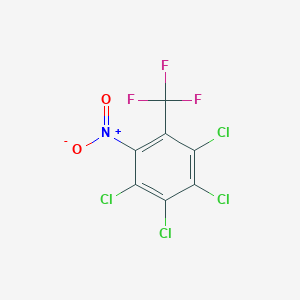
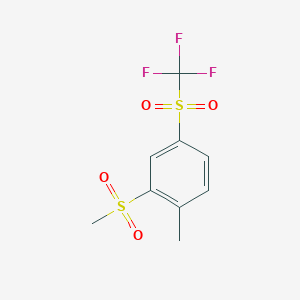

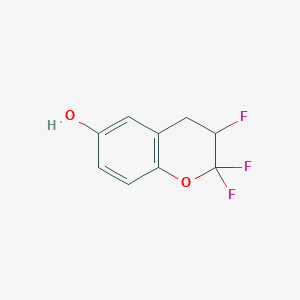
![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)